

In-Depth Technical Guide: 4-Pyridylacetonitrile Hydrochloride (CAS 92333-25-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pyridylacetonitrile hydrochloride

Cat. No.: B122261

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridylacetonitrile hydrochloride, with the CAS number 92333-25-0, is a pyridine derivative that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a pyridine ring and a nitrile group, makes it a valuable building block for the preparation of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of bioactive compounds.

Chemical and Physical Properties

4-Pyridylacetonitrile hydrochloride is a white to off-white or pinkish solid.^{[1][2]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	92333-25-0	[3]
Molecular Formula	C ₇ H ₆ N ₂ · HCl	[3]
Molecular Weight	154.60 g/mol	[3][4]
Melting Point	267 °C (decomposes)	[3]
Appearance	White to off-white or pink powder	[1][2]
Solubility	Soluble in water.	
InChI Key	UBYQSEXKPQZPCN-UHFFFAOYSA-N	[3]
SMILES	N#CCc1ccncc1.Cl	[3]

Synthesis

A common synthetic route to 4-pyridylacetonitrile involves the nucleophilic substitution of a suitable 4-substituted pyridine with a cyanide salt. A plausible pathway starts from 4-picoline (4-methylpyridine).

Synthesis of 4-(Chloromethyl)pyridine hydrochloride from 4-Picoline

A patented method describes the synthesis of the key intermediate, 4-(chloromethyl)pyridine hydrochloride, from 4-picoline.[5] The process involves the oxidation of 4-picoline to isonicotinic acid, followed by esterification, reduction to 4-pyridinemethanol, and subsequent reaction with thionyl chloride.[5]

Experimental Protocol:

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid[5]

- In a suitable reaction vessel, charge 4-picoline and water.

- Heat the mixture to 75-80 °C.
- Add potassium permanganate portion-wise, maintaining the temperature. The molar ratio of 4-picoline to potassium permanganate should be 1:2.1-2.3.
- After the addition is complete, continue heating for approximately 35 minutes.
- Monitor the reaction by thin-layer chromatography.
- Upon completion, cool the reaction mixture and adjust the pH to acidic with hydrochloric acid.
- Filter the cold solution to isolate the crude isonicotinic acid.

Step 2: Esterification to Methyl Isonicotinate^[5]

- React the obtained isonicotinic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The molar ratio of isonicotinic acid to methanol should be approximately 1:1.3.

Step 3: Reduction to 4-Pyridinemethanol^[5]

- Reduce the methyl isonicotinate using a suitable reducing agent to yield 4-pyridinemethanol.

Step 4: Chlorination to 4-(Chloromethyl)pyridine hydrochloride^[5]

- React 4-pyridinemethanol with thionyl chloride. The molar ratio of 4-pyridinemethanol to thionyl chloride should be in the range of 1:1.1-1.3.
- The reaction yields the target product, 4-(chloromethyl)pyridine hydrochloride.

Synthesis of 4-Pyridylacetonitrile from 4-(Chloromethyl)pyridine

The final step involves the reaction of 4-(chloromethyl)pyridine with a cyanide salt, a standard procedure for nitrile synthesis.^[6]

Experimental Protocol:^[6]

- In a reaction flask, dissolve 4-(chloromethyl)pyridine hydrochloride in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Add an aqueous solution of sodium cyanide (NaCN) and a catalytic amount of sodium iodide (NaI). A molar excess of sodium cyanide is typically used.
- Heat the reaction mixture to around 100 °C and monitor the reaction progress using thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- Perform a work-up by adding an organic solvent like ethyl acetate and water. Separate the layers.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude 4-pyridylacetonitrile.
- The free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

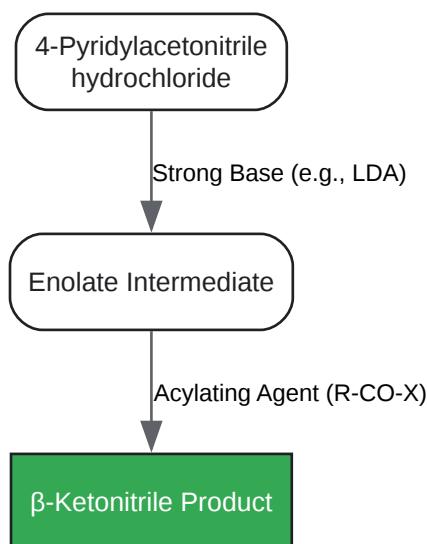
Caption: Synthetic pathway to **4-Pyridylacetonitrile hydrochloride**.

Spectroscopic Data

Data Type	Values	Reference(s)
¹ H NMR	Spectral data available in online databases. Key signals would include peaks for the pyridyl protons and the methylene protons adjacent to the nitrile group.	[7][8]
¹³ C NMR	Spectral data available in online databases. Expected signals include those for the pyridine ring carbons, the methylene carbon, and the nitrile carbon.	[8][9]
IR Spectroscopy	Characteristic peaks would include C≡N stretching, C-H stretching for the aromatic and aliphatic protons, and C=N and C=C stretching for the pyridine ring.	[10]
Mass Spectrometry	The mass spectrum would show the molecular ion peak corresponding to the free base (C ₇ H ₆ N ₂) and fragmentation patterns characteristic of the molecule.	[11]

Note: Detailed, assigned peak lists are not readily available in the public domain and would typically be determined experimentally.

Reactivity and Applications


4-Pyridylacetonitrile hydrochloride is a valuable intermediate for the synthesis of various target molecules due to the reactivity of its nitrile group and the pyridine ring.

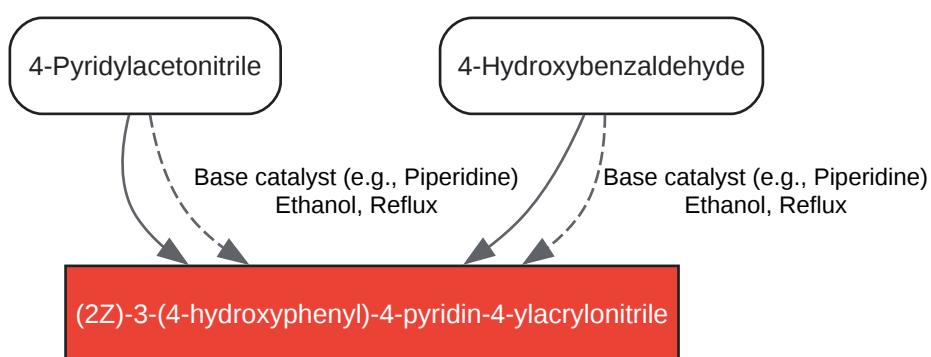
Acylation Reactions

The methylene group adjacent to the nitrile is acidic and can be deprotonated by a strong base to form a stabilized carbanion. This carbanion can then react with various acylating agents to form β -ketonitriles.

General Experimental Protocol for Acylation:[12]

- Under an inert atmosphere, dissolve **4-pyridylacetonitrile hydrochloride** in a dry, aprotic solvent (e.g., tetrahydrofuran) and cool to a low temperature (e.g., -78 °C).
- Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.
- Slowly add the desired acylating agent (e.g., an acid chloride or anhydride).
- Allow the reaction to proceed at low temperature and then warm to room temperature.
- Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
- Perform an aqueous work-up and extract the product with an organic solvent.
- Purify the product using techniques such as column chromatography.

[Click to download full resolution via product page](#)


Caption: General workflow for the acylation of 4-Pyridylacetonitrile.

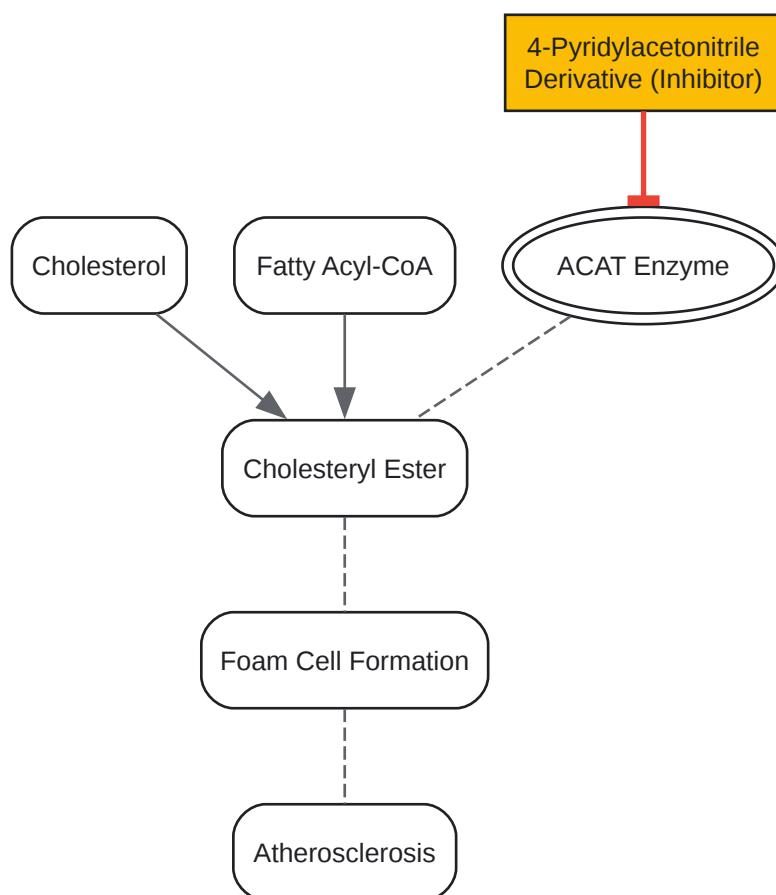
Knoevenagel Condensation

The active methylene group of 4-pyridylacetonitrile can participate in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a base. This reaction is a powerful tool for forming carbon-carbon double bonds.[13] A notable application is the synthesis of (2Z)-3-(4-hydroxyphenyl)-4-pyridin-4-ylacrylonitrile.

Experimental Protocol for Knoevenagel Condensation:[14]

- Dissolve 4-pyridylacetonitrile and 4-hydroxybenzaldehyde in a suitable solvent such as ethanol.
- Add a catalytic amount of a base, such as piperidine.
- Heat the reaction mixture to reflux and monitor its progress.
- Upon completion, cool the reaction mixture to allow the product to crystallize.
- Isolate the product by filtration and wash with a cold solvent.
- The product can be further purified by recrystallization.

[Click to download full resolution via product page](#)

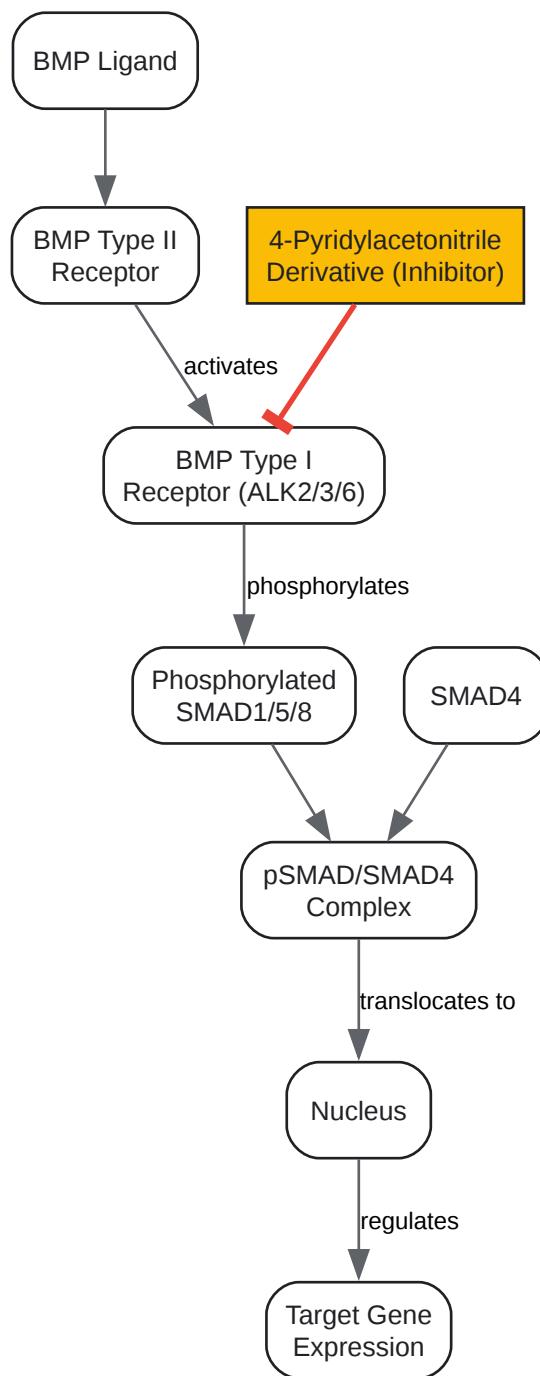

Caption: Synthesis of a substituted acrylonitrile via Knoevenagel condensation.

Biological Activity and Applications in Drug Development

4-Pyridylacetonitrile hydrochloride is a precursor to compounds with potential therapeutic applications, particularly as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT) and Bone Morphogenetic Protein (BMP) signaling.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

ACAT is an enzyme responsible for the esterification of cholesterol, a key process in cholesterol metabolism and the formation of foam cells in atherosclerosis.^[4] Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. While specific IC₅₀ values for **4-pyridylacetonitrile hydrochloride** are not readily available, its derivatives are being investigated as ACAT inhibitors.



[Click to download full resolution via product page](#)

Caption: Mechanism of ACAT inhibition in preventing atherosclerosis.

Bone Morphogenetic Protein (BMP) Signaling Inhibition

BMPs are a group of growth factors that play crucial roles in embryonic development and tissue homeostasis.^[10] Dysregulation of BMP signaling is implicated in various diseases. Small molecule inhibitors of BMP signaling are valuable research tools and potential therapeutics. Derivatives of 4-pyridylacetonitrile are being explored for their ability to inhibit BMP signaling. For instance, dorsomorphin and its analogs, which feature a pyridine moiety, are known inhibitors of BMP type I receptors (ALK2, ALK3, and ALK6), thereby blocking the phosphorylation of SMAD1/5/8.^[15]

[Click to download full resolution via product page](#)

Caption: Inhibition of the canonical BMP/SMAD signaling pathway.

Safety and Handling

4-Pyridylacetonitrile hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.^[3] It can cause skin and serious eye irritation, as well as respiratory irritation.^[3]

Hazard and Precautionary Statements:

Code	Statement
H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled.
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352	IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Pyridylacetonitrile hydrochloride is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its versatile reactivity allows for the construction of diverse molecular scaffolds, including those with inhibitory activity against important biological targets like ACAT and BMP signaling pathways. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support further research and development efforts in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Pyridylacetonitrile hydrochloride | 92333-25-0 [chemicalbook.com]
- 3. 4-Pyridylacetonitrile 98 92333-25-0 [sigmaaldrich.com]
- 4. 4-Pyridylacetonitrile hydrochloride | C7H7CIN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 6. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]
- 7. Human Metabolome Database: ^1H NMR Spectrum (1D, 500 MHz, CDCl_3 , experimental) (HMDB0000926) [hmdb.ca]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. Pyridine-2-acetonitrile | C7H6N2 | CID 75959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. benchchem.com [benchchem.com]
- 15. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Pyridylacetonitrile Hydrochloride (CAS 92333-25-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122261#4-pyridylacetonitrile-hydrochloride-cas-92333-25-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com